molecular formula C9H16O4 B155129 Diisopropyl malonate CAS No. 13195-64-7

Diisopropyl malonate

Cat. No.: B155129
CAS No.: 13195-64-7
M. Wt: 188.22 g/mol
InChI Key: QRVSDVDFJFKYKA-UHFFFAOYSA-N
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Description

Diisopropyl malonate, with the chemical formula C9H16O4, is a colorless liquid known for its applications in organic synthesis. It is characterized by its ester functional groups and is commonly used as a reagent in various chemical reactions. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Target of Action

Diisopropyl malonate primarily targets enzymes, specifically those containing serine groups at the active site . These enzymes include peptidases such as trypsin and chymotrypsin . The role of these enzymes is to catalyze the breakdown of proteins into smaller peptides or amino acids.

Mode of Action

this compound acts as an irreversible inhibitor, forming an enzyme-inhibitor complex with a specific OH group of serine situated at the active sites of certain enzymes . This bond is so strong that the inhibition cannot be reversed by the addition of excess substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the enzymes it inhibits. For instance, the inhibition of peptidases disrupts protein catabolism, affecting the breakdown and utilization of proteins in the body .

Pharmacokinetics

It’s known that the compound is a prodrug of malonate, a succinate dehydrogenase (sdh) inhibitor . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would therefore depend on the specifics of how it is converted into malonate in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of enzyme activity. By binding to enzymes and inhibiting their function, this compound can disrupt various biochemical processes, potentially leading to a variety of physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, enzymes are often sensitive to changes in temperature and pH . Therefore, conditions that alter these parameters could potentially affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diisopropyl malonate typically involves the esterification of malonic acid with isopropyl alcohol. One common method includes using cyanoacetic acid as a raw material, followed by acid hydrolysis with sulfuric acid to generate an acid hydrolysis solution. Isopropyl alcohol is then added to perform the esterification reaction. The solution is divided into an upper layer and a lower layer after the reaction is completed. The upper layer undergoes a secondary esterification reaction using reactive distillation, followed by neutralization and purification to obtain this compound .

Industrial Production Methods: In industrial settings, the process is optimized to avoid the decomposition of cyanoacetic acid and to prevent the use of other organic solvents. The use of isopropyl alcohol is maximized by recycling and reusing it in the esterification reactions, which improves the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl malonate can undergo various chemical transformations, including:

    Ester Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Decarboxylation: This reaction involves the removal of a carboxyl group, typically under heat.

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Common Reagents and Conditions:

    Ester Hydrolysis: Typically performed with water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Decarboxylation: Often requires heating the compound to high temperatures.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

Scientific Research Applications

Diisopropyl malonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Diisopropyl malonate is unique due to its stability and compatibility with a variety of reaction conditions. Similar compounds include:

    Diethyl malonate: Used in similar esterification and nucleophilic substitution reactions.

    Dimethyl malonate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    Dibenzyl malonate: Utilized in the synthesis of complex organic molecules.

    Di-tert-butyl malonate: Employed in the preparation of various fine chemicals

This compound stands out due to its specific reactivity and the ease with which it can be handled in various chemical processes.

Properties

IUPAC Name

dipropan-2-yl propanedioate
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InChI

InChI=1S/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSDVDFJFKYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10157276
Record name Diisopropyl malonate
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Molecular Weight

188.22 g/mol
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CAS No.

13195-64-7
Record name Diisopropyl malonate
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Record name Diisopropyl malonate
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Record name Diisopropyl malonate
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Record name Diisopropyl malonate
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Record name DIISOPROPYL MALONATE
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Synthesis routes and methods I

Procedure details

20 g of Co2 (CO)8 in 2.5 liters of isopropanol and 546 g (4 moles) of chloroacetic acid isopropyl ester are placed in a pressure vessel of a capacity of 18 liters, as in Example 1. At 55° C., and a pressure of 5 bars of CO, a 2.93% solution of sodium hydroxide in isopropanol is pumped into the vessel over a period of 3 hours, maintaining a pH of 7.0. At a transformation of 82%, 615 g of malonic acid diisopropyl ester (92% yield) is obtained after the usual processing. 98 g of chloroacetic acid isopropyl ester is recovered.
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Synthesis routes and methods II

Procedure details

188 g (1 mol) of diisopropyl malonate, 571 g (3 mol) of triisopropyl orthoformate and 0.05 g of catalyst from Example 5 were initially introduced into the apparatus mentioned in Example 1 and the mixture was heated to -10° C. 102 g of acetic anhydride were then metered in over the course of 5 hours. The bottom temperature was raised to 150° C. At the same time a low-boiling fraction was removed under reflux at a boiling temperature of 60° C. After 10 hours, the formation of low-boiling component decreased. The mixture was then fractionated in vacuo, first at 15 mbar and then at 0.3 mbar. 7.6% of diisopropyl malonate, 80.2% of diisopropyl isopropoxymethylenemalonate and 6.5% of diisopropyl diisopropoxy-methylmalonate were obtained. The last-mentioned compound was converted into diisopropyl isopropoxymethylenemalonate by heating with 0.2 g of H3PO4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is diisopropyl malonate commonly used for in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, frequently employed as a building block for synthesizing various organic compounds. For instance, it serves as an effective acylating agent in kinetic resolution of chiral amines when catalyzed by Lipase B from Candida antarctica [, ]. It also acts as a precursor in synthesizing substituted coumarins through reactions with salicylaldehyde derivatives in the presence of titanium tetraisopropoxide [].

Q2: Can you explain the role of this compound in kinetic resolution of chiral amines?

A2: this compound acts as an acylating agent in the kinetic resolution of chiral amines. Studies have shown its effectiveness with various racemic amines like 2-aminoheptane, 1-methoxy-2-propylamine, 1-phenylethylamine, and 4-phenylbutan-2-amine when catalyzed by Lipase B from Candida antarctica []. This enzymatic reaction preferentially acylates one enantiomer of the amine, leading to a mixture enriched in the desired enantiomer.

Q3: How does the choice of acylating agent, like this compound, impact the kinetic resolution process?

A3: The choice of acylating agent significantly influences the conversion rate and enantioselectivity of the kinetic resolution process. Research comparing this compound (2A), isopropyl 2-cyanoacetate (2B), and isopropyl 2-ethoxyacetate (2C) showed that while 2A effectively acylates various racemic amines, 2C provided a better balance between conversion and enantiomeric selectivity [].

Q4: What is the significance of immobilizing Lipase B from Candida antarctica on magnetic nanoparticles for kinetic resolutions?

A4: Immobilizing Lipase B from Candida antarctica on magnetic nanoparticles (CaLB-MNPs) offers several advantages for kinetic resolutions. Compared to the free enzyme or other immobilization methods, CaLB-MNPs often demonstrate enhanced selectivity and facilitate easier separation and recovery of the enzyme using magnetic fields []. This simplifies purification and allows for enzyme reuse, enhancing the efficiency and cost-effectiveness of the process.

Q5: How does this compound contribute to the synthesis of substituted coumarins?

A5: this compound, along with malonitrile and isopropyl cyanoacetate, can react with salicylaldehyde derivatives in the presence of titanium tetraisopropoxide (Ti(O-i-Pr)4) to produce substituted coumarins []. This method offers a convenient route for the synthesis of these heterocyclic compounds, which hold significance in various applications.

Q6: Has this compound been used in the synthesis of any specific bioactive molecules?

A6: Yes, this compound plays a crucial role in the efficient synthesis of the selective MMP inhibitor 5-(4-phenoxyphenyl)-5-[4-(2-pyrimidinyl)-1-piperazinyl]barbituric acid []. This highlights its utility in constructing complex molecules with potential therapeutic applications.

Q7: Are there any studies on the coordination chemistry of this compound with metals?

A7: Yes, research has explored the coordination chemistry of this compound with titanium tetrachloride (TiCl4). This interaction forms a complex where the this compound acts as a bidentate ligand, coordinating through its two carbonyl oxygen atoms to the titanium center []. This coordination chemistry can influence the reactivity of this compound in various chemical transformations.

Q8: What are the structural characteristics of this compound?

A8: While specific spectroscopic data wasn't detailed in the provided research excerpts, this compound's structure can be understood. It's a diester with the molecular formula C9H16O4. Its structure consists of a central methylene group (CH2) flanked by two carbonyl groups (C=O), each further bonded to an isopropoxy group (OCH(CH3)2).

Q9: Are there alternative synthesis routes or substitutes for this compound in its various applications?

A9: While the provided research excerpts don't delve into specific alternatives for this compound, alternative synthesis routes and substitutes likely exist. Exploration of such alternatives often focuses on factors like cost-effectiveness, environmental impact, and potential for improved reactivity or selectivity in specific reactions.

Q10: Beyond its use in synthesis, are there any other notable applications of this compound?

A10: this compound, alongside diethyl malonate and other compounds, is used in formulating high-efficiency kiln fuel oil synergists []. These synergists aim to enhance fuel efficiency, prevent carbon deposition, and minimize environmental impact during kiln operations.

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